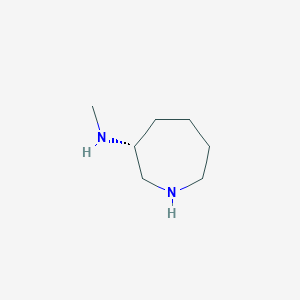

(R)-N-Methylazepan-3-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H16N2 |

|---|---|

Poids moléculaire |

128.22 g/mol |

Nom IUPAC |

(3R)-N-methylazepan-3-amine |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |

Clé InChI |

OROOBNKHDZYDFL-SSDOTTSWSA-N |

SMILES isomérique |

CN[C@@H]1CCCCNC1 |

SMILES canonique |

CNC1CCCCNC1 |

Origine du produit |

United States |

Synthetic Methodologies and Enantioselective Approaches for R N Methylazepan 3 Amine

Strategies for Azepane Ring System Construction

The construction of the azepane skeleton is approached through various synthetic strategies, which can be broadly categorized into classical ring-forming reactions and modern dearomatization techniques.

Traditional methods for synthesizing the azepane ring often involve either the cyclization of a linear precursor or the expansion of a smaller, more readily available ring system. researchgate.net These methods have been fundamental in accessing the azepane core, although they can be limited by high step counts and a lack of versatility for creating highly substituted derivatives. manchester.ac.uk

Key classical strategies include:

Ring-Closing Metathesis (RCM): This powerful reaction uses catalysts, often ruthenium-based, to form cyclic olefins from acyclic dienes, which can then be reduced to the saturated azepane ring. researchgate.net

Ring Expansion: This approach involves the enlargement of smaller, pre-existing rings. Examples include the Beckmann rearrangement of functionalized piperidones and the expansion of piperidine, cyclopropane, or aziridine (B145994) rings to form the seven-membered structure. manchester.ac.ukresearchgate.netrsc.org The Schmidt reaction, which converts ketones into lactams via alkyl migration, is another important ring expansion method. whiterose.ac.uk

Intramolecular Cyclization: The direct cyclization of functionalized linear precursors, such as through silyl-aza-Prins cyclization, provides a direct entry to the azepane system. researchgate.net These reactions often rely on Brønsted or Lewis acid-mediated cyclizations or atom-transfer radical cyclization. researchgate.net

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a linear diene, followed by reduction. | Versatile for various functional groups; often uses Ru catalysts. | manchester.ac.ukresearchgate.net |

| Ring Expansion | Enlargement of a smaller ring (e.g., piperidine) to a seven-membered ring. | Includes Beckmann rearrangement and Schmidt reaction. | manchester.ac.ukrsc.orgwhiterose.ac.uk |

| Intramolecular Cyclization | Cyclization of an acyclic precursor to form the azepane ring. | Includes aza-Prins cyclization and radical cyclizations. | researchgate.net |

A modern and powerful strategy for synthesizing complex azepanes involves the dearomatization of readily available aromatic compounds. nih.govacs.org This approach converts flat, two-dimensional aromatic precursors into three-dimensional saturated heterocycles, providing a significant advantage in accessing diverse substitution patterns. manchester.ac.uknih.gov The process often involves the insertion of a nitrogen atom into an aromatic ring to create an unsaturated azepine, which is subsequently hydrogenated to the desired azepane. manchester.ac.uk

Prominent dearomatization strategies include:

Photochemical Ring Expansion: Simple nitroarenes can undergo a photochemical dearomative rearrangement mediated by blue light. manchester.ac.uk This process transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system, which can be hydrogenated to the azepane in a two-step sequence. manchester.ac.uk Similarly, aromatic N-ylides can be rearranged under visible light irradiation to provide mono- and polycyclic azepines. acs.org

Transition Metal-Catalyzed Dearomatization: Iron-catalyzed formal cycloadditions between pyridines, diazo compounds, and coumalates can generate annulated seven-membered N-heterocycles rapidly. researchgate.net This highlights the utility of transition metals in facilitating the conversion of aromatic feedstocks into complex cyclic structures. researchgate.net

| Method | Precursor | Key Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Photochemical Skeletal Editing | Nitroarenes | Blue light (427 nm), P(Oi-Pr)3, Et2NH | 3H-Azepine | manchester.ac.uk |

| Photochemical Rearrangement | Aromatic N-Ylides | Visible light, DBU or TMG | Azepine | acs.org |

| Fe(TTP)Cl Catalysis | Pyridines, diazo compounds | Fe(TTP)Cl catalyst, room temperature | Annulated Azepine | researchgate.netresearchgate.net |

Development of Stereoselective Syntheses

For applications in pharmaceuticals, achieving the synthesis of a single enantiomer, such as (R)-N-Methylazepan-3-amine, is crucial. This requires the use of asymmetric synthesis techniques that can control the stereochemical outcome of the reaction. The two dominant strategies for this are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and well-established method for controlling stereochemistry. nih.gov

The general process involves:

Attachment: An achiral precursor is coupled to a chiral auxiliary, such as an oxazolidinone derived from an amino acid. wikipedia.orgnih.gov

Diastereoselective Reaction: The chiral auxiliary biases the approach of reagents, leading to the formation of one diastereomer in preference to others. For example, a conjugate reduction followed by an asymmetric protonation of the resulting enolate can establish a new stereocenter with high selectivity. nih.gov

Removal: The auxiliary is cleaved from the molecule to reveal the enantiomerically enriched product. wikipedia.org

Cysteine-derived oxazolidinones have been investigated for their potential in N-to-S acyl transfer reactions, which can convert a chiral imide product into a more synthetically versatile thioester, demonstrating the advanced utility of auxiliary-based methods. nih.gov

| Chiral Auxiliary Type | Typical Application | Key Principle | Reference(s) |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylations, aldol (B89426) reactions, conjugate additions. | Forms a chiral enolate that reacts with electrophiles from a sterically preferred face. | wikipedia.orgnih.gov |

| Pseudoephedrine | Asymmetric alkylation of α-carbonyl protons. | The methyl group directs the configuration of the incoming electrophile. | wikipedia.org |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines from imines. | Addition of a Grignard reagent to a sulfinylimine proceeds via a sterically controlled transition state. | orgsyn.org |

Asymmetric catalysis is a highly efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst generates a large quantity of an enantiomerically pure product. nih.govnih.gov Transition metal catalysis, in particular, is a powerful and widely used tool for the synthesis of chiral amines through reactions like asymmetric hydrogenation. nih.govacs.org

Transition metal complexes, featuring metals such as iridium, rhodium, ruthenium, and copper paired with chiral ligands, are exceptionally effective for creating chiral centers with high enantioselectivity. nih.govacs.orgus.es Asymmetric hydrogenation of unsaturated precursors like imines and enamines is one of the most fundamental methods for accessing chiral amines. nih.govacs.org

Iridium-based catalysts have emerged as particularly versatile for a range of asymmetric transformations:

Reductive Coupling: Iridium complexes modified with chiral ligands, such as PhanePhos, can catalyze the reductive coupling of dienes with electrophiles like N-acyl-azetidinones, creating chiral centers with high control. nih.gov More directly relevant is the iridium-catalyzed reductive coupling of alkynes and imines. organic-chemistry.org Using a chiral iridium catalyst, this reaction can generate optically enriched allylic amines directly from simple starting materials under hydrogenation conditions, avoiding pre-formed organometallic reagents. organic-chemistry.org

Reductive Azomethine Ylide Generation: Vaska's complex, an iridium catalyst, can reductively generate azomethine ylides from lactams (cyclic amides). researchgate.netnih.gov These ylides can then undergo [3+2] cycloaddition reactions with alkenes to produce highly substituted and functionalized pyrrolidines, showcasing a strategy that could be adapted for azepane synthesis. nih.govacs.org

These iridium-catalyzed methods represent the state-of-the-art in asymmetric synthesis, offering efficient, atom-economical pathways to chiral nitrogen-containing heterocycles like this compound.

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference(s) |

|---|---|---|---|---|

| [Ir(cod)Cl]2 / (R)-PhanePhos | Reductive Coupling | Dienes + N-acyl-azetidinones | Enantiomerically enriched azetidinols | nih.gov |

| Ir-catalyst / (R)-Cl,MeO-BIPHEP | Alkyne-Imine Reductive Coupling | Alkynes + N-arylsulfonyl imines | Optically enriched allylic amines (>99:1 E:Z, 92-99% ee) | organic-chemistry.org |

| [IrCl(CO)(PPh3)2] (Vaska's complex) | Reductive [3+2] Cycloaddition | Lactams + Alkenes | Functionalized pyrrolidines | researchgate.netnih.gov |

| [CuI/(Ph-BPE)] | Reductive Cyclization | 2'-vinyl-biaryl-2-imines | Axially chiral dibenzo[b,d]azepines (>20:1 d.r., up to 99% ee) | us.es |

Asymmetric Catalysis in Azepane Synthesis

Organocatalytic Methods

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, offers a powerful metal-free approach for constructing complex chiral molecules. While direct organocatalytic synthesis of this compound is not extensively documented, established organocatalytic strategies for the formation of chiral azepane scaffolds are highly relevant. These methods typically involve domino or cascade reactions that build the seven-membered ring with high stereocontrol.

A notable approach is the "temporary-bridge" strategy, which facilitates the enantioselective synthesis of azepane moieties. rsc.org This method involves an organocatalyzed annulation of α-ketoamides, acting as 1,4-bis-nucleophiles, with 1,3-bis-electrophilic enals. rsc.org The reaction, catalyzed by a chiral secondary amine, proceeds through a Michael-hemiaminalization sequence to form an oxygen-bridged azepane structure. rsc.org This bicyclic intermediate, formed with high diastereo- and enantioselectivity, can then be chemically transformed into various functionalized azepanes. rsc.org Such a strategy represents a significant advance in overcoming the entropic challenge associated with forming seven-membered rings. rsc.org

Another powerful technique is the enantioselective intramolecular aza-Michael reaction. This reaction has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including piperidines, and its principles can be extended to the formation of azepanes. acs.orgmdpi.com Chiral secondary amine catalysts, such as Jørgensen-Hayashi or MacMillan catalysts, activate α,β-unsaturated aldehydes towards nucleophilic attack from a tethered amine, enabling the cyclization to proceed with high enantioselectivity. mdpi.comnih.gov The application of these well-established organocatalytic reactions provides a viable, metal-free pathway to chiral azepane precursors essential for the synthesis of the target compound. nih.gov

Biocatalytic Routes for Chiral Amine Formation

Biocatalysis has emerged as a green and highly efficient alternative for the production of chiral amines, offering exceptional stereoselectivity under mild reaction conditions. mdpi.comresearchgate.net The synthesis of the key intermediate, (R)-azepan-3-amine, can be effectively achieved through various enzymatic methods.

Enzymatic Reductive Amination (e.g., Imine Reductases, Transaminases, Amine Dehydrogenases)

Enzymatic reductive amination is a cornerstone of modern biocatalytic amine synthesis. Several classes of enzymes are particularly effective for producing chiral cyclic amines from prochiral ketones.

Transaminases (ATAs): Amine transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov This method has been successfully applied to the synthesis of (3R)-3-aminoazepane. In a scalable process, N-Boc-3-oxoazepane was subjected to amination using a specific ω-transaminase (ATA-01), achieving the desired (R)-amine with high yield (80%) and excellent enantiomeric excess (99.3% ee). researchgate.net The primary challenge in ATA-catalyzed reactions is often the unfavorable thermodynamic equilibrium, which can be overcome by using a large excess of the amine donor or by implementing a system to remove the ketone byproduct. bohrium.comtdx.cat

Imine Reductases (IREDs): IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. researchgate.net They are highly valuable for synthesizing secondary and tertiary amines and have been applied to azepane systems. acs.org While the direct reduction of pre-formed seven-membered cyclic imines can be challenging due to their instability, IREDs can be used in reductive amination reactions where the imine is formed in situ from a ketone and an amine. acs.orgbohrium.com For instance, a semi-rational design approach has led to the development of an IRED mutant capable of producing alkylated S-4-azepanamines with high stereoselectivity (>99% S). rsc.org Similarly, engineered IREDs have shown broad substrate scope for producing diverse azacycloalkylamines, including protected 3-aminoazepane derivatives, with high catalytic efficiency and enantioselectivity. nih.govrsc.org

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine donor and NAD(P)H as the hydride source. nih.gov This approach is highly atom-economical. Through protein engineering, the substrate scope of naturally occurring amino acid dehydrogenases has been expanded to accept non-native ketone substrates. nih.gov While specific applications to azepan-3-one (B168768) are still emerging, AmDHs represent a promising route. They have been used in dual-enzyme cascades with alcohol dehydrogenases to convert alcohols into enantiopure amines, demonstrating their synthetic utility. mdpi.com

| Enzyme Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| ω-Transaminase (ATA) | N-Boc-3-oxoazepane | (R)-N-Boc-azepan-3-amine | 80% | 99.3% (R) | ATA-01, Isopropylamine, pH 10, H₂O/DMSO | researchgate.net |

| Imine Reductase (IRED) | N-Boc-4-oxo-azepane + various amines | (S)-N-Boc-N-alkyl-azepan-4-amine | Not reported | >99% (S) | Engineered IRED mutant I149Y/L200H/W234K | rsc.org |

| GOase/IRED Cascade | N-Cbz-L-lysine-derived amino alcohol | (S)-N-Cbz-azepan-3-amine | >98% conversion | >99% (S) | GOase M₃₋₅, AdRedAm, pH 8 | rsc.org |

| Photo/ATA Cascade | N-Boc-azepane | (S)-N-Boc-azepan-4-amine | >80% conversion | >99% (S) | Photochemical oxidation followed by ATA catalysis | acs.org |

Whole-Cell Biotransformations

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. The cellular environment protects the enzyme from degradation, and crucial cofactors like NAD(P)H can be regenerated in situ by the cell's own metabolic machinery, eliminating the need to add expensive external cofactors. acs.orgmdpi.com

Whole-cell systems, often using engineered Escherichia coli, are frequently used to express the desired enzymes, such as transaminases or imine reductases. tdx.catwhiterose.ac.uk For example, E. coli cells can be engineered to co-express an IRED and a glucose dehydrogenase (GDH). The GDH recycles the NADPH required by the IRED by oxidizing glucose, a cheap sacrificial substrate. acs.org This approach has been used to create 'designer cells' for the synthesis of chiral amines with high efficiency. acs.org Furthermore, simple manipulation of physicochemical parameters such as pH, temperature, and solvent composition can be used to modulate enzyme activity and stereoselectivity within the whole-cell system, providing an additional layer of process control. mdpi.com

N-Methylation Strategies for Azepan-3-amine Precursors

Once the chiral intermediate (R)-azepan-3-amine has been synthesized, the final step is the introduction of a methyl group onto the primary amine. This can be achieved through several methods, with reductive methylation being the most common and efficient.

Direct Methylation Protocols

Direct methylation involves treating the primary amine with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate. This reaction proceeds via an SN2 nucleophilic substitution. However, this method is often plagued by a lack of selectivity. The primary amine is converted to the secondary amine, which is often more nucleophilic than the starting material and can be further methylated to form a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. This leads to a mixture of products that can be difficult to separate. researchgate.net Achieving selective mono-methylation requires careful control of stoichiometry and reaction conditions, making it a less favored route for industrial applications where high purity is essential.

Reductive Methylation Techniques

Reductive methylation is a superior method for the selective N-methylation of primary amines. This two-step, one-pot process involves the reaction of the amine with an aldehyde (formaldehyde for methylation) to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

The classic example of this transformation is the Eschweiler-Clarke reaction . wikipedia.org In this procedure, the amine is treated with an excess of formaldehyde (B43269) and formic acid. jk-sci.com Formaldehyde reacts with the primary amine to form an iminium ion, which is then reduced by formic acid acting as a hydride donor. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it cleanly stops at the tertiary amine stage for primary amines, as the tertiary amine cannot form another iminium ion with formaldehyde under these conditions. wikipedia.org This prevents the formation of quaternary ammonium salts and ensures high yields of the desired N-methylated product. researchgate.net

More recently, catalytic versions have been developed. For example, a copper-hydride [(CAAC)CuH] catalyzed system uses paraformaldehyde as the C1 source and a hydrosilane like polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.gov This method proceeds smoothly under homogenous conditions to furnish N-methylated products in high yields. nih.gov

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Methylation | Methyl Iodide (MeI), Base | Conceptually simple. | Poor selectivity, risk of over-alkylation to quaternary salt, difficult purification. | researchgate.net |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Excellent selectivity for mono-methylation (for secondary amines) or di-methylation (for primary amines), stops at tertiary amine, irreversible. | Requires excess reagents, high temperatures. | wikipedia.orgjk-sci.com |

| Catalytic Reductive Amination | Paraformaldehyde, Hydrosilane, CuH catalyst | High selectivity, milder conditions, catalytic process. | Requires specialized catalyst. | nih.gov |

Resolution and Purification of Enantiomers

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of single-enantiomer drugs. For N-Methylazepan-3-amine, several established methodologies can be employed to isolate the desired (R)-enantiomer. These techniques exploit the unique three-dimensional properties of the enantiomers, either through direct separation based on transient diastereomeric interactions with a chiral environment or by converting them into stable diastereomers with different physical properties.

Chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers. ethz.chgoogle.com.pg High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the primary methods used. nih.gov SFC, in particular, has gained prominence as a "green" and efficient alternative to normal and reverse-phase HPLC, offering faster separations, reduced solvent consumption, and quicker sample recovery. google.comgoogleapis.commdpi.com

The principle of chiral chromatography relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. google.com.pg The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. yakhak.org

In a typical SFC separation of a chiral amine like N-Methylazepan-3-amine, supercritical carbon dioxide is used as the main mobile phase, often modified with a small amount of an alcohol (e.g., methanol, ethanol) and a basic additive (e.g., diethylamine) to improve peak shape and resolution. googleapis.commdpi.com The selection of the appropriate CSP and the optimization of mobile phase composition are critical for achieving baseline separation of the enantiomers. lcms.cz While specific published methods for this compound are not prevalent, the general approach is well-established for analogous chiral amines. phenomenex.com

Table 1: Illustrative SFC Parameters for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Instrument | Analytical/Preparative SFC System |

| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralcel® OD-3, Chiralpak® IA/IB/IC) lcms.cz |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine googleapis.com |

| Gradient | 5% to 40% Methanol over 5-10 minutes |

| Flow Rate | 2-5 mL/min (Analytical); 50-150 mL/min (Preparative) google.com |

| Back Pressure | 150 bar googleapis.com |

| Column Temperature | 35-40 °C |

| Detection | UV (e.g., 220 nm) and/or Mass Spectrometry (MS) mdpi.com |

One of the most established and industrially scalable methods for resolving racemates is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. mdpi.com The resulting products are a pair of diastereomeric salts ((R)-amine·(L)-acid and (S)-amine·(L)-acid), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. nih.gov

A Chinese patent outlines a method for the resolution of racemic 3-amino-hexahydro-1H-azepane (a precursor to the target compound) using this exact strategy. google.com The process involves reacting the racemic N-protected or unprotected azepane with an optically pure organic acid, such as L-tartaric acid or L-mandelic acid, in a suitable organic solvent. google.com The molar ratio of the amine to the resolving agent is typically optimized between 1:0.5 and 1:1.5. google.com

After the reaction, one of the diastereomeric salts preferentially crystallizes from the solution due to its lower solubility. This salt is isolated by filtration, and the other diastereomer remains in the mother liquor. The enantiomerically enriched amine is then liberated from the purified salt by treatment with a base. This method is noted for its simplicity and suitability for large-scale industrial production. google.com

Table 2: Research Findings on Diastereomeric Resolution of 3-Amino-azepane Precursor

| Parameter | Details from Published Research google.com |

|---|---|

| Starting Material | Racemic 3-amino-hexahydro-1H-azepane (or N-Boc/Trityl protected derivative) |

| Resolving Agent | L-Tartaric acid or L-Mandelic acid |

| Molar Ratio (Amine:Acid) | 1 : 0.5 to 1.5 (Optimal 1:0.9 to 1.2) |

| Solvent | Conventional organic solvents (e.g., alcohols, esters) |

| Reaction Time | 0.5 - 2 hours with stirring |

| Crystallization Temp. | 0 - 30 °C |

| Separation Method | Filtration of the less soluble diastereomeric salt |

| Final Step | Liberation of the (R)-amine with a base |

Kinetic resolution is a powerful technique that exploits the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. beilstein-journals.org In a typical enzymatic kinetic resolution of a racemic amine, an enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. mdpi.com This results in a mixture of the unreacted, enantiomerically enriched starting material and the acylated, now easily separable, product. The maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%. beilstein-journals.org

For cyclic amines and N-heterocycles, enzyme-catalyzed acylations are a common strategy. ethz.ch Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to acylate the (S)-enantiomer of an amine, leaving the desired (R)-enantiomer unreacted and thus enriched. beilstein-journals.org To push the yield beyond the 50% limit, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. beilstein-journals.orgwhiterose.ac.uk

While specific protocols for this compound are not widely published, the methodology has been successfully applied to a variety of chiral amines, including N-heterocycles. ethz.chnih.gov The key parameters to optimize include the choice of enzyme, acylating agent, solvent, and temperature to maximize both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E).

Table 3: Representative Data for Enzymatic Kinetic Resolution of Chiral Amines

| Parameter | Typical Conditions for Amine Resolution mdpi.combeilstein-journals.org |

|---|---|

| Substrate | Racemic Chiral Amine |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435 - CALB) |

| Acylating Agent | Ethyl acetate, Isopropyl acetate, or an alkyl methoxyacetate |

| Solvent | Toluene, MTBE, or Hexane |

| Temperature | 30 - 60 °C |

| Outcome at ~50% Conversion | (R)-Amine (unreacted) with high enantiomeric excess (>95% ee) |

| Separation | Chromatography or extraction to separate the unreacted amine from the acylated product |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For a molecule like (R)-N-Methylazepan-3-amine, a suite of NMR experiments would be required for a complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azepane ring, the N-methyl group, and the amine group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the ring conformation. The protons on carbons adjacent to nitrogen (C2 and C7, and the N-methyl group) would appear at a lower field compared to the other methylene (B1212753) protons of the ring. ipb.ptdocbrown.info The signal for the amine proton (N-H) would likely be broad and its chemical shift can vary depending on the solvent and concentration. scirp.org

¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to the seven carbon atoms in the asymmetric molecule. docbrown.info The carbons bonded to nitrogen (C3, C7, and the N-methyl carbon) would be deshielded and resonate at a lower field. The chemical shifts provide direct evidence for the number of non-equivalent carbon environments. ipb.pt

Table 1: Predicted NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.2 - 2.5 | 35 - 45 |

| H-3 | 2.5 - 3.0 | 50 - 60 |

| Ring CH₂ | 1.4 - 2.8 | 25 - 55 |

| NH | Variable (1.0 - 3.5) | - |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry. whiterose.ac.ukmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. It would be used to trace the proton connectivity around the azepane ring. escholarship.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. escholarship.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the N-methyl protons to the C2 and C7 ring carbons. mdpi.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded. This is particularly important for determining the stereochemistry and preferred conformation of the azepane ring, including the relative orientation of the substituents at the C3 chiral center. rsc.org

The seven-membered azepane ring is conformationally flexible and can exist in several interconverting chair and boat-like conformations. rsc.orgacs.org Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these conformational changes. researchgate.net By analyzing the changes in line shape and coalescence of signals as the temperature is lowered, it is possible to determine the energy barriers (ΔG‡) for processes like ring inversion. This provides critical information on the conformational preferences and stereodynamics of the molecule. rsc.orgresearchgate.net

While less common, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the two nitrogen atoms. researchgate.net The chemical shifts of the amine and the tertiary amine nitrogens would be distinct, offering another layer of structural verification. There are no published reports of specialized applications like ²⁹Si NMR or hyperpolarized ¹²⁹Xe NMR involving this specific compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₇H₁₆N₂ by distinguishing its exact mass from other possible formulas with the same nominal mass. scispace.comresearchgate.net Analysis of a derivative containing the N-methylazepan-3-yl moiety has been performed using HRMS, confirming the utility of this technique for related structures. researchgate.net

Table 2: Compound Identification Table

| Compound Name |

|---|

| This compound |

| N-methylpiperidine |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine and alkane functionalities.

The N-H stretching vibration of the secondary amine is anticipated to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methyl group and the methylene groups of the azepane ring are expected to be observed as strong absorptions in the 2850-3000 cm⁻¹ range. Furthermore, the C-N stretching vibration of the aliphatic amine should produce a medium-intensity band between 1020 and 1250 cm⁻¹. The N-H bending vibration may also be visible in the 1550-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Strong |

| Secondary Amine | N-H Bend | 1550 - 1650 | Variable |

| Alkane CH₂ | CH₂ Bend (Scissoring) | 1450 - 1485 | Medium |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C-H stretching vibrations are expected to produce strong signals in the Raman spectrum, similar to the IR spectrum. The C-C bond vibrations within the azepane ring, which might be weak in the IR spectrum, are often more prominent in the Raman spectrum, providing insight into the skeletal structure of the ring. The symmetric "breathing" modes of the cyclic structure are also a characteristic feature of the Raman spectra of cyclic compounds.

X-ray Crystallography for Solid-State Stereochemical and Conformational Analysis

As of the latest literature reviews, a specific single-crystal X-ray structure for the free amine form of this compound has not been deposited in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD). imet-db.rupsds.ac.ukcam.ac.uk However, extensive crystallographic studies have been conducted on various derivatives of the azepane ring system, including azepanones and other substituted analogues. researchgate.net These studies, in conjunction with theoretical and computational conformational analyses of related N-methylazepine and azepane structures, provide a robust framework for predicting the solid-state conformation of this compound. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), indicate that the seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, most commonly twisted-chair and chair forms. mdpi.com For this compound, the seven-membered ring is expected to adopt a puckered conformation to minimize torsional and steric strain. The substitution pattern, with a methyl group on the nitrogen at position 1 and an amine group at the chiral center on position 3, significantly influences the conformational preference.

In the anticipated solid-state structure, the azepane ring would likely exist in a chair-like or twist-chair conformation. The orientation of the methyl group on the ring nitrogen and the amino group at the C3 position (either axial or equatorial) would be determined by the minimization of steric interactions within the molecule and the optimization of intermolecular hydrogen bonding in the crystal lattice. The primary amine at the C3 position is a hydrogen bond donor, and the tertiary amine at the N1 position can act as a hydrogen bond acceptor, suggesting that hydrogen bonding would be a dominant force in the crystal packing.

Due to the absence of experimental data for this compound, the following tables present representative crystallographic data and geometric parameters derived from computational models and analysis of closely related azepane structures found in the literature. These values serve as a scientifically informed prediction of the compound's solid-state structure.

Table 1: Representative Crystallographic Data for this compound (Theoretical)

| Parameter | Representative Value |

| Chemical Formula | C₇H₁₆N₂ |

| Formula Weight | 128.22 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁ (Hypothetical) |

| a (Å) | 6.5 (Predicted) |

| b (Å) | 8.9 (Predicted) |

| c (Å) | 7.2 (Predicted) |

| α (°) | 90 |

| β (°) | 105.4 (Predicted) |

| γ (°) | 90 |

| Volume (ų) | 401.9 (Calculated) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.058 (Calculated) |

Note: This data is hypothetical and based on typical values for small organic molecules with similar structures, as direct experimental data for this compound is not currently available.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Type | Predicted Value |

| C-N (azepane ring) | Bond Length (Å) | 1.47 |

| C-C (azepane ring) | Bond Length (Å) | 1.53 |

| N-CH₃ | Bond Length (Å) | 1.46 |

| C-NH₂ | Bond Length (Å) | 1.48 |

| C-N-C (in ring) | Bond Angle (°) | 112.5 |

| C-C-N (in ring) | Bond Angle (°) | 114.0 |

| C-C-C (in ring) | Bond Angle (°) | 115.8 |

| C(ring)-N-C(methyl) | Bond Angle (°) | 111.7 |

Note: These geometric parameters are based on computational modeling and data from analogous structures. They represent expected values and await experimental verification.

Conformational Analysis and Stereochemical Behavior

Experimental Conformational Studies

Experimental techniques provide direct physical measurements to deduce the dominant conformations of (R)-N-Methylazepan-3-amine in various states (solution, solid).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the molecule's average conformation and dynamic processes can be constructed.

For cyclic systems like the azepane ring, the magnitude of three-bond proton-proton coupling constants (³JHH) is particularly informative. These values are related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these constants, the torsional angles within the ring can be estimated, helping to distinguish between different ring conformations such as chair, boat, and twist-boat forms. For instance, a larger coupling constant is typically observed for protons with an anti-periplanar relationship (approximately 180° dihedral angle), while a smaller coupling constant indicates a gauche relationship (approximately 60°). youtube.comnih.govmdpi.com

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons, typically those within 5 Å of each other. NOE experiments, such as NOESY, can reveal which protons are close to each other in the molecule's folded structure. For this compound, key NOE correlations would be expected between the N-methyl group's protons and specific protons on the azepane ring. The pattern of these correlations helps to define the ring's pucker and the preferred orientation (axial vs. equatorial) of the substituents. rsc.orgresearchgate.net

Interactive Table: Expected NMR Data for Conformational Analysis

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (³J, Hz) | Expected Key NOE Correlations |

| N-CH₃ | 2.2 - 2.5 | s | N/A | Protons at C2, C7 |

| H3 (CH-NH) | 2.8 - 3.2 | m | J(H3, H2a), J(H3, H2e), J(H3, H4a), J(H3, H4e) | Protons at C2, C4, C5 |

| H2, H7 (CH₂-N) | 2.5 - 3.0 | m | Geminal and Vicinal Couplings | N-CH₃, Adjacent ring protons |

| H4, H5, H6 (CH₂) | 1.4 - 1.9 | m | Geminal and Vicinal Couplings | Adjacent and cross-ring protons |

Note: This table presents hypothetical, expected data based on the structure of this compound and general principles of NMR spectroscopy. Actual values would need to be determined experimentally.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly dependent on the molecule's conformation.

For this compound, the chromophores in the molecule (specifically the nitrogen atom's lone pair and the C-N bonds) exist in a chiral environment. The sign and intensity of the Cotton effects in the CD or ORD spectrum are directly related to the spatial arrangement of these groups. By comparing experimentally obtained spectra with those predicted for different computationally-generated conformations, it is possible to infer the predominant solution-state conformation.

X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. This technique determines the precise atomic coordinates within a crystal lattice, offering a static, high-resolution snapshot of the molecule's structure. researchgate.net An analysis of the crystal structure of a suitable salt or derivative of this compound would reveal specific bond lengths, bond angles, and torsional angles. rsc.org This information would definitively establish the preferred conformation of the azepane ring (e.g., a specific chair or twist-boat form) and the orientation of the N-methyl and amine substituents in the crystalline phase. nih.gov

Computational and Theoretical Conformational Analysis

Computational chemistry offers powerful methods to complement experimental studies by exploring the full potential energy surface of a molecule, identifying all stable conformers, and determining the energy barriers for interconversion between them.

Ab initio (from first principles) molecular orbital calculations solve the electronic Schrödinger equation without relying on empirical parameters. chimia.ch Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to perform geometry optimizations and calculate the relative energies of different conformations of this compound. researchgate.net Potential energy surface scans can be performed by systematically varying key dihedral angles within the azepane ring to map out the energetic pathways between different conformers. nih.gov These calculations provide a fundamental understanding of the electronic structure and the forces governing the molecule's conformational preferences.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for the conformational analysis of molecules like this compound. chemrxiv.org Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), are used to locate energy minima on the potential energy surface, which correspond to stable conformers. researchgate.netresearchgate.net

The process involves starting from various plausible initial geometries (e.g., chair forms with axial/equatorial substituents, various boat and twist forms) and performing geometry optimizations. researchgate.net A subsequent frequency calculation is crucial to verify the nature of the stationary point: a true minimum will have no imaginary frequencies, while a transition state will have exactly one. reddit.comyoutube.com The calculated energies of the various stable conformers allow for the prediction of their relative populations at a given temperature. DFT can also be used to locate the transition state structures that connect these minima, providing the activation energy for conformational interconversion. github.io

Interactive Table: Hypothetical DFT-Calculated Relative Energies of Azepane Conformers

| Conformer Description | Point Group | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Chair (Equatorial N-Me, Equatorial Amine) | C₁ | 0.00 (Global Minimum) | 0 |

| Chair (Axial N-Me, Equatorial Amine) | C₁ | +2.5 | 0 |

| Twist-Chair | C₁ | +1.8 | 0 |

| Twist-Boat | C₂ | +4.5 | 0 |

| Transition State (Chair-Chair Interconversion) | Cₛ | +7.2 | 1 |

Note: This table presents hypothetical data to illustrate the output of DFT calculations for a conformational analysis. The specific values for this compound would require dedicated computational studies.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes of flexible molecules like this compound. These methods calculate the potential energy of different atomic arrangements, allowing researchers to identify low-energy, stable conformations and the pathways for interconversion between them.

For the azepane ring, several conformations are possible, with the most stable generally being non-planar, puckered structures that relieve ring strain. High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is often the most stable. nih.gov The introduction of substituents, as in this compound, significantly complicates this landscape. MM and MD simulations model the forces between atoms (bond stretching, angle bending, torsional strain, and non-bonded interactions) to map out the relative energies of these various conformations. The simulation output typically provides a complex energy landscape where "valleys" represent stable or metastable conformers and the "mountains" between them represent the energy barriers to conversion.

Table 1: Common Azepane Ring Conformations Investigated by Molecular Simulations

| Conformation | General Description | Expected Relative Stability |

|---|---|---|

| Twist-Chair | A twisted, non-symmetrical conformation. | Often the global minimum for unsubstituted azepane. nih.gov |

| Chair | A symmetrical conformation resembling a cyclohexane chair. | A low-energy conformer, can be a transition state. nih.gov |

| Boat | A symmetrical conformation resembling a cyclohexane boat. | Generally higher in energy than chair forms. |

| Twist-Boat | A twisted version of the boat conformation. | Typically an intermediate-energy conformation. |

This table is illustrative of typical findings in azepane conformational studies. The precise energy ordering for this compound would depend on the specific substituent effects.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For a molecule like this compound, a complete PES would be incredibly complex. Therefore, PES mapping is often simplified by focusing on key degrees of freedom, such as the dihedral angles that define the ring's pucker or the rotation around specific bonds.

The PES for the azepane ring allows for the visualization of the relationship between different conformers. youtube.com

Minima: These are the low-energy "valleys" on the surface, corresponding to the stable and metastable conformations (e.g., twist-chair, chair). libretexts.org

Saddle Points: These are the lowest-energy points on a ridge between two minima, representing the transition state for the interconversion of those conformers. The energy difference between a minimum and a saddle point is the activation energy for that conformational change. libretexts.org

By mapping the PES, chemists can understand the dynamic behavior of the molecule, including the preferred conformational pathways and the energy required to switch between different shapes. For example, the path from one twist-chair conformation to another would proceed through a higher-energy transition state, which could be a chair or boat-like structure. visualizeorgchem.commdpi.com

Solvent Effects on Conformation

The surrounding solvent can have a profound impact on the conformational equilibrium of a molecule. frontiersin.org This is particularly true for a molecule like this compound, which possesses polar N-H and C-N bonds capable of interacting with solvent molecules. The solvent determines the molecular conformation and can influence reaction viability and selectivity. frontiersin.org

The choice of solvent can shift the balance between different conformers by preferentially stabilizing one over another.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the 3-amino group and the ring nitrogen of this compound. This interaction can disrupt or prevent the formation of an intramolecular hydrogen bond, potentially favoring more "open" or extended conformations.

Apolar Solvents (e.g., hexane, toluene): In a non-polar environment, intramolecular interactions become more significant. Conformations that are stabilized by internal hydrogen bonding (see section 4.3.2) would be more highly favored in such solvents, as the polar groups of the molecule essentially solvate each other. nih.gov

The study of aryl azides has shown that the yields of certain azepine derivatives are dependent on the solvent used, highlighting the role of the solvent in directing chemical pathways. researchgate.net

Factors Influencing Azepane Ring Conformation

Steric Interactions and Substituent Effects

The conformation of the azepane ring in this compound is heavily influenced by the steric demands of its substituents. Steric hindrance occurs when bulky groups are forced into close proximity, leading to repulsive forces that destabilize a conformation. nih.govresearchgate.net

N-Methyl Group: The methyl group on the nitrogen atom is a key factor. Like in substituted cyclohexanes, this group can occupy pseudo-axial or pseudo-equatorial positions. The equatorial position is generally favored to minimize steric clashes with the rest of the ring. The steric bulk of the nitrogen substituent has been shown to directly affect both the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.net

Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonds (IMHBs) can act as molecular "staples," locking an otherwise flexible molecule into a more rigid conformation. nih.gov In this compound, there is a potential for an IMHB between the hydrogen atom of the 3-amino group (the hydrogen bond donor) and the lone pair of electrons on the ring's tertiary nitrogen atom (the hydrogen bond acceptor).

The formation of this IMHB would require the azepane ring to adopt a specific folded conformation that brings these two groups into close proximity (typically < 3.2 Å). This interaction would create a pseudo-bicyclic structure, significantly reducing the conformational freedom of the molecule and stabilizing the specific conformer that allows for this bond. The presence and strength of such a bond can be investigated using techniques like IR spectroscopy.

Ring Inversion Dynamics

The azepane ring is not static; it undergoes rapid conformational changes at room temperature. The two primary dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion: This process involves the interconversion of the various chair and boat-like conformers. It is a complex motion often described as a pseudorotation, where the pucker of the ring moves around the seven-membered frame. The energy barrier for this process is influenced by the substituents. Bulky groups can raise the energy barrier, slowing the rate of inversion. researchgate.net

Nitrogen Inversion: The tertiary nitrogen atom, bonded to three groups (two ring carbons and a methyl group) and holding a lone pair, is pyramidal. It can rapidly invert its configuration, much like an umbrella turning inside out in the wind. libretexts.org For typical aliphatic tertiary amines, this inversion occurs billions of times per second at room temperature. libretexts.org This process allows the N-methyl group to flip between its two possible pyramidal orientations. In some N-unsubstituted azepine derivatives, the lowest-energy dynamic process is a coupled ring-flip and N-inversion. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azepane |

| Ethanol |

| Hexane |

| Toluene |

Reactivity, Reaction Mechanisms, and Derivatization

Fundamental Reactivity of the Azepane Ring and Amine Moiety

The reactivity of (R)-N-Methylazepan-3-amine is dictated by the functionalities present: a saturated seven-membered azepane ring and a secondary amine attached to a chiral center, as well as a tertiary amine within the ring.

Nucleophilicity of the Amine Nitrogen

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The exocyclic secondary amine is generally expected to be the more reactive nucleophile compared to the sterically hindered tertiary amine within the azepane ring. msu.edumasterorganicchemistry.com

The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of the substituents. masterorganicchemistry.com In the case of this compound, the secondary amine is attached to a chiral carbon at the 3-position of the azepane ring. This local steric environment will influence its approach to electrophiles.

Reactions characteristic of nucleophilic amines include:

Alkylation: Reaction with alkyl halides in an SN2 fashion to form tertiary amines. msu.edumsu.edulibretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. libretexts.org

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (after dehydration). libretexts.org

The tertiary amine within the azepane ring can also act as a nucleophile, leading to the formation of quaternary ammonium (B1175870) salts upon reaction with suitable electrophiles. msu.edulibretexts.org

Electrophilic Reactions at Other Sites

While the primary reactive sites are the nitrogen atoms, electrophilic reactions can theoretically occur at the C-H bonds of the azepane ring. However, such reactions are generally not favored under standard conditions due to the low reactivity of alkanes. Electrophilic substitution reactions are more characteristic of aromatic amines. byjus.com In the context of this compound, such reactions would likely require harsh conditions or specific catalytic activation and are not a primary mode of reactivity.

Mechanistic Investigations of Reactions Involving this compound

Specific mechanistic studies for reactions involving this compound are not available in the reviewed literature. However, we can infer potential areas of investigation based on studies of similar molecules.

Computational Studies of Reaction Pathways

Computational chemistry provides a powerful tool for investigating reaction mechanisms, transition states, and the energetics of reaction pathways. For a molecule like this compound, density functional theory (DFT) calculations could be employed to:

Model the nucleophilic attack of the amine nitrogens on various electrophiles.

Determine the activation energies for different reaction pathways, providing insight into reaction kinetics. nih.govresearchgate.netmdpi.com

Investigate the conformational landscape of the azepane ring and its influence on reactivity.

Predict the stereochemical outcomes of reactions involving the chiral center.

A computational study on the N-nitrosation of secondary amines, for instance, has shown that the reaction is likely to occur even for sterically hindered amines, highlighting the utility of such methods in predicting reactivity. researchgate.net

Experimental Kinetic and Thermodynamic Analysis

Experimental studies would be necessary to validate any computational predictions and to fully characterize the reactivity of this compound. Techniques that could be employed include:

Spectroscopic monitoring: Using techniques like NMR or UV-Vis spectroscopy to follow the rate of a reaction.

Competition experiments: Reacting the amine with a mixture of electrophiles to determine its relative reactivity.

Calorimetry: To measure the enthalpy changes associated with reactions, providing thermodynamic data. nist.gov

Kinetic studies on the reactions of amines with various electrophiles have been conducted and provide a framework for how such investigations could be approached for this compound. nih.govresearchgate.netbohrium.com

Synthesis of Functionalized Azepane Derivatives

The synthesis of functionalized azepane derivatives is an active area of research. Starting from this compound, a variety of derivatives could potentially be synthesized through reactions targeting the amine functionalities.

| Reactant | Reaction Type | Potential Product |

| Alkyl Halide (e.g., CH₃I) | Alkylation | (R)-N,N-Dimethylazepan-3-amine |

| Acyl Chloride (e.g., CH₃COCl) | Acylation | N-((R)-1-Methylazepan-3-yl)acetamide |

| Aldehyde (e.g., Benzaldehyde) | Imine Formation | (E)-N-Benzylidene-1-methylazepan-3-amine |

| Sulfonyl Chloride (e.g., TsCl) | Sulfonylation | N-((R)-1-Methylazepan-3-yl)-4-methylbenzenesulfonamide |

These reactions would allow for the introduction of a wide range of functional groups, enabling the exploration of the structure-activity relationships of this compound derivatives in various applications. The synthesis of functionalized pyrroles and coumarins from amine precursors demonstrates the broad utility of such synthetic strategies. mdpi.comorientjchem.org

Alkylation and Acylation Reactions

The secondary amine functionality of this compound readily undergoes N-alkylation and N-acylation reactions. These transformations proceed without affecting the stereochemistry at the C3 chiral center.

Alkylation: N-alkylation involves the reaction of the amine with an alkyl halide through a nucleophilic aliphatic substitution mechanism. wikipedia.orgyoutube.com The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com This reaction typically results in the formation of a tertiary amine. nih.gov If a tertiary amine is further treated with an alkyl halide, a quaternary ammonium salt can be formed in what is known as the Menshutkin reaction. wikipedia.org The reactivity of the amine is influenced by steric hindrance and its basicity. youtube.com Because the product of the initial alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine, overalkylation can be a competing process, leading to the quaternary ammonium salt. nih.govlibretexts.org

Acylation: Acylation occurs when this compound reacts with acylating agents such as acid chlorides or acid anhydrides. This reaction is typically rapid and results in the formation of a stable tertiary amide. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

| Reaction Type | Reagent | Product Structure | Product Name |

|---|---|---|---|

| Alkylation (Methylation) | Methyl Iodide (CH₃I) | (R)-N,N-Dimethylazepan-3-amine | Tertiary Amine |

| Alkylation (Benzylation) | Benzyl Bromide (BnBr) | (R)-N-Benzyl-N-methylazepan-3-amine | Tertiary Amine |

| Acylation (Acetylation) | Acetyl Chloride (CH₃COCl) | (R)-1-(3-(Methylamino)azepan-1-yl)ethan-1-one | Tertiary Amide |

| Acylation (Benzoylation) | Benzoyl Chloride (PhCOCl) | (R)-(3-(Methylamino)azepan-1-yl)(phenyl)methanone | Tertiary Amide |

Formation of Amides and Carbamates

Amides: Beyond acylation with acid chlorides, amides of this compound can be formed through coupling reactions with carboxylic acids using activating agents.

Carbamates: Carbamates are readily synthesized from this compound and serve as important protecting groups or functional motifs in medicinal chemistry. nih.gov The formation of carbamates involves the reaction of the amine with reagents like chloroformates or di-tert-butyl dicarbonate (Boc₂O). wikipedia.org Another method involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org This approach is notable for its mild conditions and resistance to racemization for chiral substrates. organic-chemistry.org The resulting carbamate significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it a common strategy in multi-step synthesis to prevent unwanted side reactions. nih.gov For instance, reacting this compound with benzyl chloroformate would yield a Cbz-protected amine, while reaction with Boc₂O would yield a Boc-protected amine.

| Carbamate Type | Reagent | Product Structure | General Use |

|---|---|---|---|

| Boc-Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | (R)-tert-Butyl methyl(azepan-3-yl)carbamate | Amine Protection |

| Cbz-Carbamate | Benzyl chloroformate (CbzCl) | (R)-Benzyl methyl(azepan-3-yl)carbamate | Amine Protection |

| Methyl Carbamate | Dimethyl Carbonate (DMC) in CO₂ | (R)-Methyl methyl(azepan-3-yl)carbamate | Synthesis Intermediate core.ac.uk |

Heterocyclic Annulation Reactions

Heterocyclic annulation refers to the construction of a new ring fused to an existing one. The secondary amine of this compound can act as a key nucleophile in multicomponent reactions to build complex heterocyclic systems. beilstein-journals.org In these reactions, the amine can react with multiple other components in a single pot to form a new ring system. For example, in a three-component reaction, the amine could react with a ketone to form an enamine intermediate in situ. nih.gov This enamine can then participate in a cascade of reactions, such as nucleophilic additions and cyclizations, to generate a new fused or spirocyclic ring structure. beilstein-journals.orgnih.gov The specific outcome is dependent on the reactants and catalysts employed. Such strategies are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials. beilstein-journals.org

Application as Chiral Building Block in Complex Molecule Synthesis

Stereocontrolled Formation of New Chiral Centers

The existing chiral center in this compound can direct the formation of new stereocenters in a predictable manner. This principle, known as stereocontrol, is fundamental in asymmetric synthesis. nih.gov The chiral azepane moiety can influence the stereochemical outcome of a reaction at a different site in the molecule through several mechanisms. For instance, it can act as a chiral auxiliary, where the azepane is temporarily attached to a substrate to direct a stereoselective transformation before being cleaved. More commonly, it is incorporated as a permanent part of the target molecule, where its steric bulk and conformational rigidity guide the approach of reagents to a prochiral center, favoring the formation of one diastereomer over another. This method ensures that subsequent synthetic steps build upon the initial chirality, leading to an optically pure final product. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthesis. scispace.comrsc.org This allows for the rapid generation of analogues to optimize properties like potency, selectivity, and metabolic stability. researchgate.net If the this compound scaffold is part of a larger bioactive molecule, it provides a handle for such modifications. nih.gov The nitrogen atom or adjacent C-H bonds can be targeted for functionalization. For example, transition-metal-catalyzed C-H activation could selectively introduce new functional groups at positions alpha to the nitrogen atom. Alternatively, the nitrogen itself could be further derivatized to explore structure-activity relationships, demonstrating the utility of this chiral building block in accelerating drug discovery programs. scispace.comnih.gov

Applications in Chemical and Medicinal Chemistry Research

Role as a Chiral Scaffold or Structural Motif in Research Compounds

Chiral scaffolds are fundamental in medicinal chemistry for creating three-dimensional structures that can interact specifically with biological targets. The (R)-N-Methylazepan-3-amine structure, with its defined stereocenter at the C3 position, serves as a valuable chiral building block. Its use allows for the synthesis of more complex molecules where stereochemistry is crucial for biological activity.

The utility of N-methylazepan-3-amine as a synthetic building block has been demonstrated in patent literature. For instance, it has been used as a reactant in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are of interest for treating immunological disorders. google.com In this context, the azepane moiety serves as a core structural element of the final active molecule.

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.gov Starting with a core scaffold like this compound, medicinal chemists can systematically modify different parts of the molecule to understand their impact on biological activity.

While specific, extensive SAR studies for derivatives of this compound are not widely detailed in publicly available literature, a general approach can be outlined based on its structure. Modifications could be targeted at three primary positions: the azepane ring nitrogen (N1), the methyl group on the exocyclic amine, and the azepane ring itself.

A hypothetical SAR study could involve the synthesis of a library of analogs, as detailed in the table below.

| Modification Site | Type of Modification | Potential Impact | Example Substituents (R) |

|---|---|---|---|

| Azepane Nitrogen (N1) | Alkylation, Acylation, Arylation | Modify solubility, lipophilicity, metabolic stability, and target engagement. | Benzyl, Acetyl, Phenyl, various heterocycles |

| Exocyclic Amine Nitrogen | Replacement of Methyl Group | Alter basicity (pKa), hydrogen bonding capacity, and steric profile. | Ethyl, Propyl, Cyclopropylmethyl, Trifluoromethyl |

| Azepane Ring Carbon Atoms | Substitution | Introduce new interaction points, alter conformation, and block metabolic pathways. | Fluoro, Hydroxyl, Methyl |

Each new analog would be synthesized and tested in a biological assay to determine how the structural change affects its activity, thereby building a map of the SAR for the chemical series.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has different physicochemical properties, is a key tactic in drug design. researchgate.net One common bioisosteric replacement for a methyl group on a nitrogen atom is the trifluoromethyl (CF3) group. researchgate.net

Replacing the N-methyl group of this compound with an N-trifluoromethyl group would create (R)-N-Trifluoromethylazepan-3-amine. This substitution can have several predictable effects on the molecule's properties, which can be advantageous in developing research compounds. nih.govresearcher.life The synthesis of chiral trifluoromethylated amines is an active area of research, with various catalytic methods being developed. nih.govacs.orgnih.govmtu.edu

The table below compares the expected properties of an N-methyl group versus an N-trifluoromethyl group.

| Property | N-Methyl (N-CH3) | N-Trifluoromethyl (N-CF3) | Rationale / Potential Advantage |

|---|---|---|---|

| Basicity (pKa) | Basic | Significantly less basic / non-basic | Reduces off-target effects related to high basicity (e.g., hERG channel binding, lysosomal trapping). tandfonline.com |

| Lipophilicity | Low | Increased | Can improve membrane permeability and cell penetration. nih.gov |

| Metabolic Stability | Susceptible to N-demethylation | Resistant to oxidative metabolism | Blocks a common metabolic pathway, potentially increasing the compound's half-life. researchgate.net |

| Hydrogen Bonding | N-H is a hydrogen bond donor | N-H is a stronger hydrogen bond donor | May lead to altered or stronger interactions with the biological target. |

While the specific synthesis and application of (R)-N-Trifluoromethylazepan-3-amine are not documented in the searched literature, the principles of bioisosterism suggest it would be a logical analog to explore in a medicinal chemistry program based on the this compound scaffold. nih.gov

Ligand Design in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric catalysis, where they are frequently used as ligands for metals or as organocatalysts themselves. The this compound molecule possesses features—specifically, a chiral center and two nitrogen atoms with different steric and electronic environments—that make it a potential candidate for a chiral ligand.

In metal-catalyzed reactions, chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The two nitrogen atoms in this compound could potentially act as a bidentate ligand, chelating to a metal. The stereochemistry at the C3 position would then direct the approach of substrates to the metal's active site, enabling enantioselective transformations. However, searches of chemical literature did not yield specific examples of this compound being employed as a ligand in published metal-catalyzed reactions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral secondary and tertiary amines are among the most common classes of organocatalysts, often operating through the formation of chiral enamines or iminium ions. While azepane-based structures have been incorporated into more complex organocatalysts, such as bifunctional rotaxanes for Michael additions, these systems are significantly more elaborate than the simple this compound molecule. rsc.org The development of organocatalytic reactions using chiral azepane derivatives remains an area of interest. acs.orgnih.govmdpi.com There are no specific reports of this compound itself being used as an organocatalyst in the reviewed literature.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in biological systems. Designing a chemical probe requires a molecule with high potency, selectivity, and a known mechanism of action.

This compound, as a chiral building block, could serve as a starting point or a structural motif in the development of a chemical probe. For example, if a screening campaign identified a hit compound containing this scaffold, the principles of SAR (as described in 6.1.1) would be applied to optimize it into a potent and selective probe. Its functional handles would allow for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, which are often necessary for chemical biology experiments like target identification or imaging studies. Despite this potential, there is no evidence in the surveyed literature of this compound being used as a basis for a reported chemical probe.

Use in Target Identification Studies and Molecular Interaction Analysis

While direct studies detailing the use of this compound for target identification are not extensively documented in publicly available literature, its role as a key structural component in larger, biologically active molecules allows for inferences into its utility in such research. Target identification is a foundational step in drug discovery, aiming to pinpoint the molecular entity (e.g., a protein or enzyme) with which a drug candidate interacts to exert its therapeutic effect. nih.gov

Derivatives of azepane have been subjects of molecular docking studies to predict their binding affinities and modes of interaction with various biological targets. nih.govnih.govijbpas.com For instance, in the design of novel enzyme inhibitors, computational methods like molecular docking are employed to virtually screen compounds and understand how modifications to a core scaffold, such as the N-methylazepane moiety, might enhance binding to the active site of a target protein. nih.govijbpas.com The conformational flexibility of the azepane ring allows it to adapt to the shape of different binding pockets, a desirable trait for a molecular scaffold. lifechemicals.com

The synthesis of libraries of compounds based on the this compound core for screening against various biological targets is a common strategy in drug discovery. By systematically modifying other parts of the molecule while retaining the azepane fragment, researchers can elucidate structure-activity relationships (SAR) and identify key interactions that contribute to biological activity. This process is instrumental in both identifying new drug targets and in optimizing lead compounds. nih.gov

Research in Analytical and Forensic Chemistry for Compound Identification

The unambiguous identification of chemical compounds is paramount in both analytical and forensic chemistry. The structural features of this compound present specific characteristics that can be exploited for its detection and characterization.

In a research context, the synthesis of this compound would be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, proton NMR (¹H NMR) would show characteristic signals for the N-methyl group, as well as the various methylene (B1212753) protons of the azepane ring. The chemical shifts and coupling patterns of these protons would provide detailed information about the connectivity and conformation of the molecule. Carbon-13 NMR (¹³C NMR) would complement this by showing distinct signals for each unique carbon atom in the structure. acs.orgchemguide.co.ukdocbrown.infoyoutube.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~2.3-2.8 | N-CH₃ singlet |

| ¹H | ~2.5-3.5 | Protons on carbons adjacent to nitrogen |

| ¹H | ~1.4-1.9 | Other ring protons |

| ¹³C | ~40-50 | N-CH₃ carbon |

| ¹³C | ~50-70 | Carbons adjacent to nitrogen |

| ¹³C | ~25-40 | Other ring carbons |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is another critical technique for compound identification. In the mass spectrum of this compound, a molecular ion peak corresponding to its molecular weight would be observed. Furthermore, the molecule would undergo characteristic fragmentation, providing a unique fingerprint that can be used for its identification. Common fragmentation patterns for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.educhemguide.co.ukmsu.eduyoutube.com

In the context of forensic chemistry, the identification of novel psychoactive substances or clandestine laboratory products often involves the analysis of heterocyclic amines. nih.govresearchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. The chirality of this compound adds another layer of complexity to its analysis. Chiral chromatography techniques, such as HPLC with a chiral stationary phase, would be necessary to separate it from its enantiomer, (S)-N-Methylazepan-3-amine, which is crucial as different enantiomers of a compound can have vastly different physiological effects. libretexts.orgdntb.gov.uaugent.be

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro